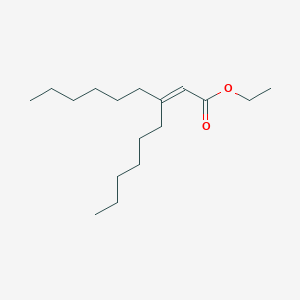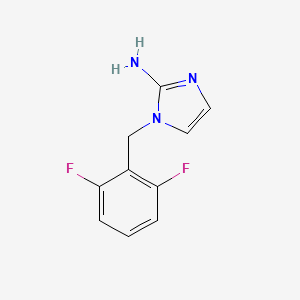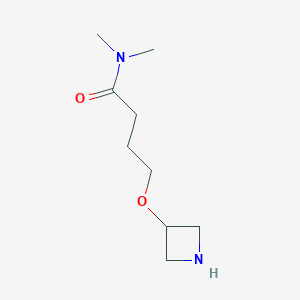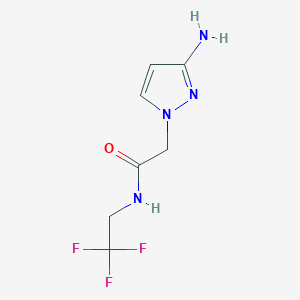
2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with an amino group and an acetamide moiety. The presence of the trifluoroethyl group adds unique chemical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Attachment of the Trifluoroethyl Group: This step often involves the use of trifluoroethylamine or a related reagent.
Formation of the Acetamide Moiety: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions could target the acetamide moiety or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole ring or the trifluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazoles, reduced acetamides, or oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development:
Medicine
Therapeutic Agents: The compound could be investigated for its potential therapeutic effects in various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action for 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoroethyl group could enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Amino-1h-pyrazol-1-yl)acetamide: Lacks the trifluoroethyl group, which may result in different chemical properties and applications.
N-(2,2,2-Trifluoroethyl)acetamide: Lacks the pyrazole ring, which could affect its reactivity and biological activity.
3-Amino-1h-pyrazole: Lacks both the acetamide and trifluoroethyl groups, making it less complex.
Uniqueness
The presence of the trifluoroethyl group in 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C7H9F3N4O |
|---|---|
Molekulargewicht |
222.17 g/mol |
IUPAC-Name |
2-(3-aminopyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)4-12-6(15)3-14-2-1-5(11)13-14/h1-2H,3-4H2,(H2,11,13)(H,12,15) |
InChI-Schlüssel |
JOHNHECCPPWBIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1N)CC(=O)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


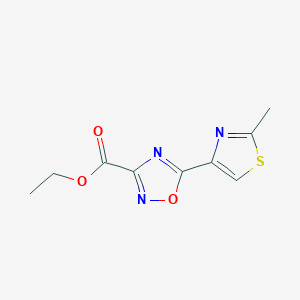
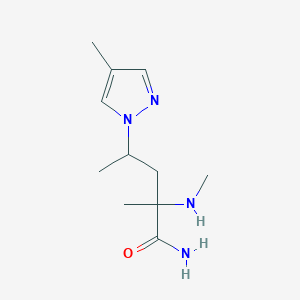
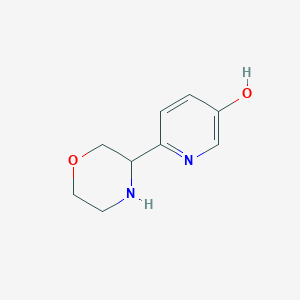

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
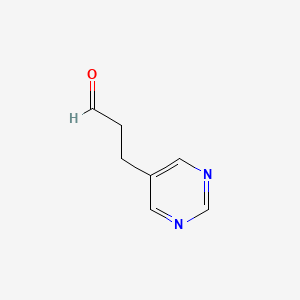

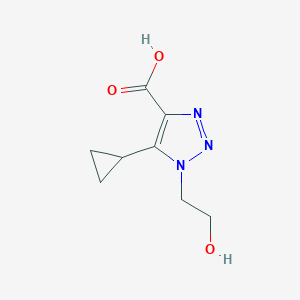
![1-Oxa-8-azaspiro[4.5]decan-4-ol hydrochloride](/img/structure/B13630039.png)

